molecular formula H13N4O4PPt B144096 Tetraammineplatinum(II) hydrogen phosphate CAS No. 127733-98-6

Tetraammineplatinum(II) hydrogen phosphate

Cat. No.: B144096
CAS No.: 127733-98-6
M. Wt: 359.19 g/mol
InChI Key: LSDWMQXWIQMHNQ-UHFFFAOYSA-L
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Description

Tetraammineplatinum(II) hydrogen phosphate: is a coordination compound with the chemical formula Pt(NH₃)₄. It is a platinum-based compound where the platinum ion is coordinated with four ammonia molecules and one hydrogen phosphate ion. This compound is known for its applications in various fields, including pharmaceuticals and electroplating.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraammineplatinum(II) hydrogen phosphate can be synthesized by reacting platinum(II) salts with ammonia in the presence of hydrogen phosphate ions. The reaction typically involves dissolving a platinum(II) salt, such as platinum(II) chloride, in an aqueous ammonia solution, followed by the addition of hydrogen phosphate. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Tetraammineplatinum(II) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The platinum center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form lower oxidation state platinum complexes.

    Substitution: Ammonia ligands can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine.

    Substitution: Ligand exchange reactions typically occur in aqueous or organic solvents under mild heating.

Major Products:

    Oxidation: Higher oxidation state platinum complexes.

    Reduction: Lower oxidation state platinum complexes.

    Substitution: New platinum complexes with different ligands.

Scientific Research Applications

Chemistry: Tetraammineplatinum(II) hydrogen phosphate is used as a precursor for the synthesis of various platinum complexes. It is also employed in catalysis and as a reagent in analytical chemistry.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes.

Medicine: this compound is explored for its potential use in cancer treatment due to its platinum content, which is known for its cytotoxic properties.

Industry: The compound is used in electroplating solutions for aerospace coatings and as an intermediate in the production of other platinum-based materials.

Comparison with Similar Compounds

    Tetraammineplatinum(II) chloride: [Pt(NH₃)₄]Cl₂

    Tetraammineplatinum(II) nitrate: Pt(NH₃)₄₂

    Tetraammineplatinum(II) hydroxide: Pt(NH₃)₄₂

Comparison: Tetraammineplatinum(II) hydrogen phosphate is unique due to the presence of the hydrogen phosphate ligand, which imparts different chemical properties compared to its chloride, nitrate, and hydroxide counterparts. This uniqueness makes it suitable for specific applications, such as electroplating and pharmaceutical intermediates, where other tetraammineplatinum(II) compounds may not be as effective.

Biological Activity

Tetraammineplatinum(II) hydrogen phosphate, with the chemical formula H13N4O4PPt, is a platinum-based compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound features a platinum ion coordinated to four ammine ligands and a hydrogen phosphate anion, which influences its solubility, reactivity, and biological interactions. The molecular weight of this compound is approximately 359.19 g/mol, and it primarily exists in solution as a colorless liquid.

The biological activity of this compound is primarily linked to its interaction with DNA. Platinum-based compounds are known to induce DNA cross-linking, which inhibits cell division and triggers apoptosis (programmed cell death). This mechanism is similar to that observed in other platinum drugs such as cisplatin and carboplatin. The specific coordination with hydrogen phosphate may enhance its effectiveness or alter its selectivity towards cancer cells .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that it can effectively inhibit the proliferation of human ovarian cancer cells, demonstrating an IC50 value comparable to that of cisplatin.
  • Mechanistic Insights : The compound's ability to form adducts with DNA has been confirmed through experiments using electrophoresis and mass spectrometry. These studies suggest that the formation of platinum-DNA complexes leads to the activation of cellular stress responses and apoptosis pathways.

Comparative Studies

A comparative analysis of this compound with other platinum complexes highlights its unique properties:

Compound NameChemical FormulaKey Features
This compoundH13N4O4PPtUnique coordination with hydrogen phosphate; potential for reduced toxicity.
CisplatinPt(NH₃)₂Cl₂Widely used anticancer drug; induces DNA cross-linking but has significant side effects.
CarboplatinPt(NH₃)₂(CO₂C₂H₃)Less toxic than cisplatin; used in various cancer therapies.
OxaliplatinPt(NH₃)(O₂C₂H₃N)Effective against colorectal cancer; different mechanism than cisplatin.

The distinct coordination environment of this compound may contribute to its lower toxicity profile compared to traditional platinum drugs, making it a promising candidate for further development in cancer treatment .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including:

  • Ion Exchange Method : A study explored the ion-exchange process using α-zirconium phosphate, where tetraammineplatinum(II) was successfully exchanged for hydrogen ions, leading to characterization via X-ray diffractometry and infrared spectroscopy .
  • Chemical Synthesis : The compound can be synthesized by reacting platinum salts with ammonia and phosphoric acid under controlled conditions to ensure high purity and yield .

Properties

IUPAC Name

azane;hydrogen phosphate;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4H3N.H3O4P.Pt/c;;;;1-5(2,3)4;/h4*1H3;(H3,1,2,3,4);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDWMQXWIQMHNQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.OP(=O)([O-])[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H13N4O4PPt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578454
Record name Platinum(2+) hydrogen phosphate--ammonia (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127733-98-6
Record name Platinum(2+) hydrogen phosphate--ammonia (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraammineplatinum(II) hydrogenphosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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